An In-Depth Technical Guide to the Speract Peptide: Structure, Function, and Signaling
An In-Depth Technical Guide to the Speract Peptide: Structure, Function, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speract is a decapeptide isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus. It belongs to a class of sperm-activating peptides (SAPs) that play a crucial role in fertilization by modulating sperm motility and guiding them toward the egg. This technical guide provides a comprehensive overview of the speract peptide, including its structure, amino acid sequence, and the intricate signaling cascade it initiates upon binding to its receptor on the sperm flagellum. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of fertilization and the potential of peptide-based signaling molecules.
Speract Peptide: Structure and Amino Acid Sequence
Speract is a linear decapeptide with the following amino acid sequence:
Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly
Its molecular formula is C₃₈H₅₇N₁₁O₁₄, and it has a molecular weight of approximately 891.9 g/mol . The sequence is characterized by a high content of glycine residues, which provides conformational flexibility.
The Speract Receptor and Binding Affinity
Speract binds to a specific receptor located on the plasma membrane of the sea urchin sperm flagellum. This receptor is a 77 kDa protein that functions as a membrane-bound guanylyl cyclase (GC)[1]. The binding of speract to its receptor is a critical first step in initiating the signaling cascade that leads to changes in sperm behavior.
Quantitative data on the binding of speract to its receptor and its physiological effects are summarized in the table below.
| Parameter | Value | Species | Reference |
| Receptor Binding | |||
| Association Rate Constant (k_on) | 2.4 x 10⁷ M⁻¹s⁻¹ | S. purpuratus | [2] |
| Dissociation Rate Constant (k_off) | 1.3 x 10⁻⁴ s⁻¹ | S. purpuratus | [2] |
| Dissociation Constant (K_d) (calculated) | ~5.4 pM | S. purpuratus | |
| IC₅₀ (Competition Binding) | ~20 nM | S. purpuratus | [3][4] |
| Physiological Response | |||
| EC₅₀ (Sperm Respiration) | ~50 pM | S. purpuratus | |
| Intracellular Signaling | |||
| Resting [Ca²⁺]i | 364 ± 36 nM | S. purpuratus | |
| Speract-induced Peak [Ca²⁺]i (100 nM speract) | 1,176 ± 112 nM | S. purpuratus | |
| Membrane Potential (Quiescent Sperm) | ~ -60 mV | S. purpuratus | |
| Membrane Potential (Respiring Sperm) | ~ -30 mV | S. purpuratus |
The Speract Signaling Pathway
The binding of speract to its receptor triggers a well-defined signaling cascade within the sperm flagellum, leading to changes in ion concentrations and ultimately altering the sperm's swimming pattern. The key steps in this pathway are outlined below and illustrated in the accompanying diagrams.
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Guanylyl Cyclase Activation and cGMP Production: Upon speract binding, the guanylyl cyclase domain of the receptor is activated, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP). This results in a rapid and transient increase in intracellular cGMP concentration.
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Potassium Channel Activation and Membrane Hyperpolarization: The elevated cGMP levels directly activate cGMP-gated K⁺ channels in the sperm flagellar membrane. The opening of these channels leads to an efflux of K⁺ ions, causing a hyperpolarization of the sperm membrane potential (the membrane potential becomes more negative).
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Activation of Na⁺/H⁺ Exchanger and Intracellular pH Increase: The membrane hyperpolarization activates a Na⁺/H⁺ exchanger (NHE), which pumps H⁺ ions out of the cell in exchange for Na⁺ ions. This leads to an increase in intracellular pH (pHi), making the cytoplasm more alkaline.
-
Calcium Channel Modulation and Intracellular Ca²⁺ Oscillations: The changes in membrane potential and intracellular pH modulate the activity of various ion channels, including voltage-gated Ca²⁺ channels. This results in a complex pattern of intracellular Ca²⁺ changes, often characterized by an initial decrease followed by a sustained increase and oscillations in Ca²⁺ concentration within the flagellum. These Ca²⁺ oscillations are thought to be crucial for regulating the flagellar beat and causing the sperm to turn.
Signaling Pathway Diagram
Caption: The speract signaling cascade in sea urchin sperm.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the speract peptide and its effects on sperm physiology.
Solid-Phase Peptide Synthesis of Speract
This protocol outlines the general steps for synthesizing the speract peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (Gly, Phe, Asp(OtBu), Leu, Asn(Trt), Val)
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Rink Amide resin
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N,N-Dimethylformamide (DMF)
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Piperidine
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Dichloromethane (DCM)
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N,N'-Diisopropylcarbodiimide (DIC)
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OxymaPure®
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water
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Diethyl ether
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HPLC system for purification
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Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Glycine):
-
Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the speract sequence (Val, Gly, Gly, Gly, Asn(Trt), Leu, Asp(OtBu), Phe, Gly).
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Verification:
-
Purify the crude peptide by reverse-phase HPLC.
-
Verify the mass of the purified peptide using mass spectrometry.
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Experimental Workflow: Solid-Phase Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of the speract peptide.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes the measurement of intracellular calcium concentration in sea urchin sperm using the fluorescent indicator Fluo-4 AM.
Materials:
-
Sea urchin sperm
-
Artificial seawater (ASW)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
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Speract peptide solution
-
Fluorescence microscope with an appropriate filter set for Fluo-4 (excitation ~494 nm, emission ~516 nm)
-
Image analysis software
Procedure:
-
Sperm Collection and Preparation: Collect "dry" sperm from male sea urchins by injection of 0.5 M KCl. Keep the sperm on ice.
-
Dye Loading:
-
Dilute the dry sperm 1:100 in ASW.
-
Prepare a loading solution of 10 µM Fluo-4 AM and 0.02% Pluronic F-127 in ASW.
-
Incubate the sperm suspension with the loading solution for 30-60 minutes at 16°C in the dark.
-
-
Washing: Pellet the loaded sperm by gentle centrifugation (e.g., 500 x g for 5 minutes) and resuspend in fresh ASW to remove extracellular dye.
-
Imaging:
-
Immobilize the sperm on a poly-L-lysine coated coverslip.
-
Place the coverslip in a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images.
-
-
Stimulation and Recording: Perfuse the chamber with a solution of speract in ASW at the desired concentration. Record the changes in fluorescence intensity over time.
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Data Analysis: Analyze the fluorescence intensity changes in individual sperm or regions of interest using image analysis software. The change in fluorescence is proportional to the change in intracellular calcium concentration.
Measurement of Intracellular pH (pHi)
This protocol describes the ratiometric measurement of intracellular pH in sea urchin sperm using the fluorescent indicator BCECF-AM.
Materials:
-
Sea urchin sperm
-
Artificial seawater (ASW)
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
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Nigericin
-
High K⁺ calibration buffers of known pH
-
Fluorescence imaging system capable of dual-excitation ratiometry (e.g., excitation at 490 nm and 440 nm, emission at 535 nm)
Procedure:
-
Sperm Preparation and Dye Loading:
-
Collect and dilute sperm as described for [Ca²⁺]i measurement.
-
Load sperm with 1-5 µM BCECF-AM for 30-60 minutes at 16°C in the dark.
-
-
Washing: Wash the sperm to remove extracellular dye.
-
Baseline Measurement: Immobilize the sperm and acquire baseline fluorescence ratio images by alternating excitation between 490 nm (pH-sensitive) and 440 nm (pH-insensitive).
-
Stimulation: Perfuse with speract solution and record the changes in the fluorescence ratio over time.
-
Calibration:
-
At the end of the experiment, perfuse the sperm with high K⁺ calibration buffers containing nigericin (a H⁺/K⁺ ionophore) to equilibrate intracellular and extracellular pH.
-
Record the fluorescence ratios at several known external pH values to generate a calibration curve.
-
-
Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.
Measurement of Membrane Potential
This protocol describes the use of the potentiometric dye DiSC₃(5) to measure changes in sperm membrane potential.
Materials:
-
Sea urchin sperm
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Artificial seawater (ASW)
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DiSC₃(5) (3,3'-Dipropylthiadicarbocyanine Iodide)
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Valinomycin (a K⁺ ionophore)
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ASW with varying K⁺ concentrations for calibration
-
Fluorometer or fluorescence microscope
Procedure:
-
Sperm Preparation: Collect and dilute sperm in ASW.
-
Dye Loading: Add DiSC₃(5) to the sperm suspension (final concentration ~1 µM) and incubate for 5-10 minutes to allow the dye to equilibrate across the plasma membrane.
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Baseline Measurement: Measure the baseline fluorescence. The fluorescence of DiSC₃(5) is quenched upon accumulation in hyperpolarized cells.
-
Stimulation: Add speract to the sperm suspension and record the change in fluorescence. A hyperpolarization will lead to further dye uptake and a decrease in fluorescence, while a depolarization will cause dye release and an increase in fluorescence.
-
Calibration (Optional): To estimate the absolute membrane potential, a calibration curve can be generated by treating the sperm with valinomycin in ASW containing different known concentrations of K⁺. This allows for the correlation of fluorescence intensity with the calculated Nernst potential for K⁺.
Sea Urchin Sperm Chemotaxis Assay
This protocol describes a microfluidic-based assay to observe and quantify the chemotactic response of sea urchin sperm to a gradient of speract.
Materials:
-
Microfluidic device with a gradient generator
-
Sea urchin sperm
-
Artificial seawater (ASW)
-
Speract solution
-
Microscope with video recording capabilities
-
Sperm tracking software
Procedure:
-
Device Preparation: Prime the microfluidic device with ASW.
-
Gradient Formation: Introduce ASW into one inlet of the gradient generator and ASW containing speract into the other inlet to establish a stable concentration gradient of speract within the observation chamber.
-
Sperm Introduction: Introduce a dilute suspension of motile sea urchin sperm into a separate inlet that leads to the observation chamber.
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Video Recording: Record the swimming behavior of the sperm within the speract gradient using video microscopy.
-
Data Analysis:
-
Use sperm tracking software to analyze the recorded videos and obtain the swimming trajectories of individual sperm.
-
Quantify the chemotactic response by calculating parameters such as the chemotactic index (the displacement of sperm towards the higher concentration of speract) and changes in turning frequency and swimming speed.
-
Experimental Workflow: Microfluidic Chemotaxis Assay
Caption: Workflow for a microfluidic-based sea urchin sperm chemotaxis assay.
Conclusion
Speract is a key signaling molecule in the process of sea urchin fertilization. Its well-defined structure and the detailed understanding of its signaling pathway make it an excellent model system for studying peptide-mediated cell-cell communication. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in reproductive biology, cell signaling, and drug development. Further investigation into the speract signaling network will undoubtedly provide deeper insights into the complex molecular events that govern fertilization.
References
- 1. rep.bioscientifica.com [rep.bioscientifica.com]
- 2. Speract-receptor interaction and the modulation of ion transport in Strongylocentrotus purpuratus sea urchin sperm | Zygote | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Speract receptors are localized on sea urchin sperm flagella using a fluorescent peptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]
